![molecular formula C13H19N5O3 B6424081 tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate CAS No. 2034278-72-1](/img/structure/B6424081.png)
tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate” is a complex organic molecule. It contains a triazolopyrazine core, which is a type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any interesting structural features.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate has a number of potential applications in the scientific research field. It has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has also been studied for its potential to be used as a catalyst in organic synthesis. In addition, it has been studied for its potential to be used as a fluorescent probe for the detection of various compounds.
Mécanisme D'action
Target of Action
Derivatives of [1,2,4]triazolo[4,3-a]pyrazine have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that c-met kinase inhibitors prevent the activation of the c-met signaling pathway, thereby inhibiting the growth and spread of cancer cells .
Biochemical Pathways
The compound likely affects the c-Met signaling pathway, given its potential role as a c-Met kinase inhibitor . This pathway is involved in cell growth, survival, angiogenesis, and metastasis in cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of cell growth and spread, given its potential role as a c-Met kinase inhibitor . This could result in the suppression of tumor growth in cancerous cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate in lab experiments include its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as its potential to be used as a catalyst in organic synthesis. However, there are also some limitations to using this compound in lab experiments. For example, it is not yet fully understood how this compound interacts with enzymes and substrates, and the exact mechanism of action is still unknown. In addition, it is not yet known whether this compound is toxic to humans or other organisms, so care should be taken when using it in experiments.
Orientations Futures
The potential future directions for tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate include further research into its mechanism of action, its potential toxicity, and its potential applications in the scientific research field. In addition, further research could be done into its potential to be used as a fluorescent probe for the detection of various compounds. Finally, further research could be done into its potential to be used as a catalyst in organic synthesis.
Méthodes De Synthèse
Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate can be synthesized through a number of different methods. The most common method involves the reaction of tert-butyl alcohol with ethyl chloroformate, followed by the addition of a solution of 1,2,4-triazole in acetonitrile. The resulting product is then reacted with a solution of methyl carbamate in acetonitrile. The final product is then purified by recrystallization.
Analyse Biochimique
Biochemical Properties
Tert-butyl N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to changes in gene expression and alterations in cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting survival signals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and receptor proteins, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities, some of which may contribute to the compound’s overall effects. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or localized to specific organelles, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Propriétés
IUPAC Name |
tert-butyl N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-5-20-11-10-17-16-9(18(10)7-6-14-11)8-15-12(19)21-13(2,3)4/h6-7H,5,8H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSXUVXOQAGUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

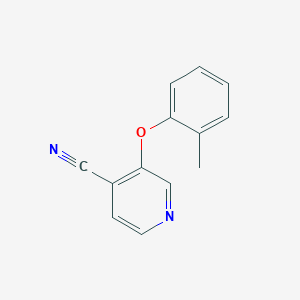

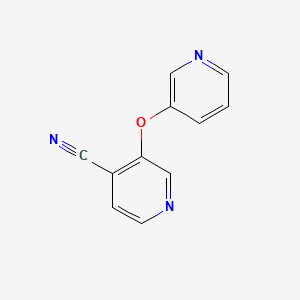
![3-(prop-2-yn-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6424029.png)
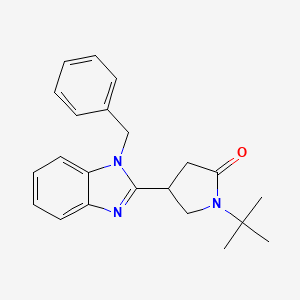
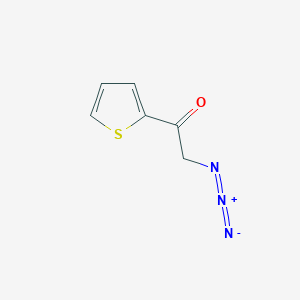
![tert-butyl N-{[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B6424068.png)
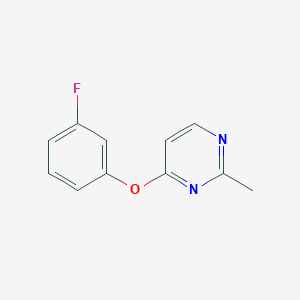
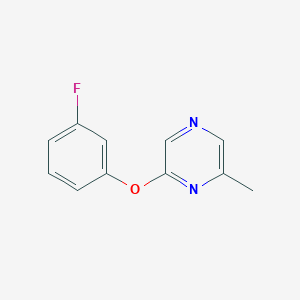
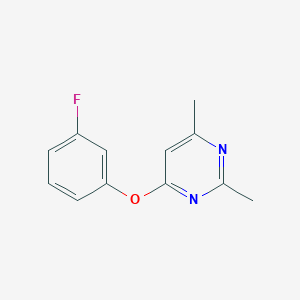
![1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid dihydrochloride](/img/structure/B6424083.png)
![2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one](/img/structure/B6424099.png)
![N-[1-(thiophen-2-yl)cyclopentyl]thiophene-3-carboxamide](/img/structure/B6424103.png)
![3-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]benzene-1-sulfonamide](/img/structure/B6424115.png)